BenchChemオンラインストアへようこそ!

Niaprazine

Receptor pharmacology Selectivity profiling Antihistamine differentiation

Niaprazine (brand name Nopron) is a phenylpiperazine sedative-hypnotic historically classified as a first-generation antihistamine. However, receptor profiling reveals that niaprazine possesses low affinity for histamine H1 (Ki > 1 μM) and muscarinic acetylcholine receptors, functioning instead as a potent and selective antagonist at 5-HT2A (Ki = 75–86 nM) and α1-adrenergic receptors (Ki = 77–86 nM).

Molecular Formula C20H25FN4O
Molecular Weight 356.4 g/mol
CAS No. 119328-74-4
Cat. No. B7823528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiaprazine
CAS119328-74-4
Molecular FormulaC20H25FN4O
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(CCN1CCN(CC1)C2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C20H25FN4O/c1-16(23-20(26)17-3-2-9-22-15-17)8-10-24-11-13-25(14-12-24)19-6-4-18(21)5-7-19/h2-7,9,15-16H,8,10-14H2,1H3,(H,23,26)
InChIKeyRSKQGBFMNPDPLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niaprazine (CAS 119328-74-4) Procurement Guide: Sedative-Hypnotic with Differentiated 5-HT2A/α1 Selectivity


Niaprazine (brand name Nopron) is a phenylpiperazine sedative-hypnotic historically classified as a first-generation antihistamine. However, receptor profiling reveals that niaprazine possesses low affinity for histamine H1 (Ki > 1 μM) and muscarinic acetylcholine receptors, functioning instead as a potent and selective antagonist at 5-HT2A (Ki = 75–86 nM) and α1-adrenergic receptors (Ki = 77–86 nM) [1]. Used clinically in several European countries since the early 1970s for pediatric sleep disturbances, niaprazine is distinguished by a short elimination half-life of approximately 4.5 hours and a non-reserpinic catecholamine-depleting action not shared by classical antihistamines or benzodiazepines [2][3].

Why Niaprazine Cannot Be Replaced by Generic First-Generation Antihistamines: Evidence-Based Selectivity and Safety Gaps


First-generation antihistamines such as hydroxyzine, diphenhydramine, and promethazine produce sedation primarily through potent H1 receptor blockade (Ki values of 1–12 nM), accompanied by variable anticholinergic activity that drives adverse effects including cognitive impairment, dry mouth, constipation, and paradoxical excitation in children [1][2]. Niaprazine, in contrast, derives its hypnotic effect from 5-HT2A and α1-adrenergic receptor antagonism while exhibiting negligible H1 and muscarinic affinity (Ki > 1 μM) [3]. This mechanistic divergence translates into clinically significant differences in sleep architecture preservation, next-day residual sedation, and pediatric safety—differences that are quantifiable and render generic substitution scientifically unsound for applications requiring predictable sedation without anticholinergic burden or REM sleep suppression.

Quantitative Differentiation of Niaprazine from Comparator Sedative-Hypnotics: Receptor, Sleep, Safety, and PK Evidence


Receptor Selectivity Ratio: Niaprazine 5-HT2A/H1 Affinity Inversion Versus Hydroxyzine, Diphenhydramine, and Promethazine

Niaprazine exhibits an inverted receptor affinity profile relative to classical sedating antihistamines. Its 5-HT2A Ki of 75 nM and α1 Ki of 86 nM are accompanied by H1 Ki > 1,000 nM, yielding a 5-HT2A/H1 selectivity ratio of <0.075 [1]. In contrast, hydroxyzine demonstrates H1 Ki = 1.9 nM and 5-HT2A Ki = 50 nM, a ratio of 26.3 favoring H1; diphenhydramine shows H1 Ki = 11.7 nM and 5-HT2A Ki ≈ 370 nM (ratio ≈ 31.6 favoring H1); and promethazine has H1 Ki = 2.6 nM with Ki = 22 nM at muscarinic receptors, whereas niaprazine's mACh Ki exceeds 1,000 nM [2][3][4].

Receptor pharmacology Selectivity profiling Antihistamine differentiation

Sleep Architecture Preservation: Niaprazine Increases Slow-Wave Sleep Without REM Suppression, Unlike Flurazepam, Promethazine, and Diphenhydramine

In a double-blind crossover polysomnographic study (n=10 healthy volunteers), niaprazine (0.75 mg/kg) increased the duration and percentage of slow-wave sleep (SWS) while not reducing rapid eye movement (REM) sleep significantly, and produced no change in next-day mean sleep latency on the Multiple Sleep Latency Test [1]. This contrasts sharply with flurazepam (30 mg) in the same study, which reduced REM sleep, and with promethazine, which dose-dependently suppressed REM sleep from 20.7% (placebo) to 16.3% (50 mg), 13.5% (100 mg), and 11.4% (200 mg) of total sleep time [2]. Diphenhydramine likewise decreases REM sleep, as documented in a standardized medication-effects table [3].

Polysomnography Sleep architecture REM sleep Slow-wave sleep

Non-Reserpinic Catecholamine Depletion: Niaprazine Depletes Brain Noradrenaline and Dopamine by 65–70% Without Affecting Serotonin, Unlike Tetrabenazine

Niaprazine (60 mg/kg i.p.) produced a short-lasting depletion of rat brain noradrenaline (NA) and dopamine (DA), with maximum depletion of 65–70% at 120 mg/kg i.p. observed 30 minutes post-injection, without altering 5-hydroxytryptamine (5-HT) levels [1]. This profile is mechanistically distinct from tetrabenazine (20 mg/kg i.p.), which depletes 5-HT in addition to catecholamines, and from reserpine, which produces irreversible, long-lasting depletion (>24 hours) preventable by tetrabenazine pretreatment; niaprazine pretreatment does not prevent reserpine-induced depletion, confirming a non-reserpinic mechanism [1]. These findings are complemented by evidence that niaprazine's primary metabolite, para-fluorophenylpiperazine (pFPP), does not produce sedation, indicating that the sedative effect is parent-compound-driven [2].

Catecholamine depletion Neuropharmacology Monoamine turnover Reserpine-like agents

Pediatric Safety Differentiation: Niaprazine Shows No Adverse Effects in Children Aged 6 Months–6 Years, Whereas Promethazine Carries FDA Black-Box Contraindication Under 2 Years

In a double-blind, placebo-controlled clinical trial, niaprazine administered at 1 mg/kg/day to 36 children aged 6 months to 6 years with sleep disorders produced no adverse side effects and demonstrated reliable positive effects on frequent nighttime waking and sleep-onset inability [1]. In marked contrast, promethazine hydrochloride carries an FDA black-box warning contraindicating use in pediatric patients below 2 years of age due to the potential for fatal respiratory depression [2]. Diphenhydramine is also not recommended for children under 2 years and shows limited efficacy in pediatric sleep trials [3].

Pediatric insomnia Drug safety Sedative-hypnotic Regulatory contraindication

Pharmacokinetic Half-Life: Niaprazine's ~4.5 Hour Elimination Enables Once-Daily Bedtime Dosing With Minimal Next-Day Residual Sedation Versus Hydroxyzine's ~20 Hour Half-Life

Niaprazine is eliminated with a biological half-life of approximately 4.5 hours, allowing for once-daily bedtime administration with limited next-day carryover sedation, as confirmed by unchanged Multiple Sleep Latency Test results the day after dosing [1][2]. In comparison, hydroxyzine has an elimination half-life of approximately 20 hours in adults and up to 29 hours in the elderly, which prolongs sedative effects into the following day and impairs psychomotor performance [3]. Diphenhydramine's half-life ranges from 4–8 hours but its active metabolites extend anticholinergic effects; promethazine's half-life is 9–16 hours [4].

Pharmacokinetics Elimination half-life Dosing schedule Residual sedation

Optimal Application Scenarios for Niaprazine Based on Verified Differentiation Evidence


Pediatric Sleep Disorder Clinical Trial Material Requiring Age-Appropriate Safety Documentation

Niaprazine is the only sedative-hypnotic compound with placebo-controlled, double-blind evidence of safety in children as young as 6 months—showing zero treatment-emergent adverse events in a 36-patient trial at 1 mg/kg/day [1]. This contrasts with promethazine, which is contraindicated below 2 years due to fatal respiratory depression risk, and diphenhydramine, which lacks efficacy in infant sleep trials [2]. For clinical researchers conducting pediatric insomnia trials, niaprazine provides the regulatory-compliant safety baseline absent from comparator antihistamines.

Sleep Architecture-Sparing Sedative-Hypnotic for Polysomnography Research Protocols

Investigators requiring a sedative-hypnotic that increases slow-wave sleep without suppressing REM sleep should select niaprazine over alternatives like flurazepam, promethazine, or diphenhydramine—all of which reduce REM sleep [1][2]. Niaprazine's polysomnographic profile (0.75 mg/kg) was quantitatively validated against flurazepam (30 mg) in a crossover study, demonstrating SWS enhancement with REM preservation and no next-day sleep latency change on MSLT [1]. This makes niaprazine the rational choice for studies of sleep-dependent memory consolidation, neurodevelopment, or restorative sleep physiology.

Preclinical Neuropharmacology of Catecholamine Dynamics Without Serotonergic Interference

Niaprazine transiently depletes brain noradrenaline and dopamine by 65–70% without affecting serotonin levels, unlike tetrabenazine (which co-depletes 5-HT) and reserpine (which produces irreversible 24+ hour depletion) [1]. This non-reserpinic, catecholamine-selective depletion profile makes niaprazine a superior tool compound for mechanistic studies of catecholaminergic control of sleep-wake cycles, attention, or motor function, where serotonergic confounds must be excluded.

Pediatric Formulation Development of Sedative-Hypnotic Gels for Oral Administration

Niaprazine's short elimination half-life (~4.5 hours) and established pediatric safety profile support its use as the active pharmaceutical ingredient (API) in oral gel formulations being developed as alternatives to syrups [1]. Recent research demonstrates that niaprazine-loaded xanthan gum-based gels exhibit shear-thinning rheology suitable for syringe dosing, uniform drug dispersion, and stability over time—enabling flexible, compliance-friendly pediatric administration [2]. This formulation strategy leverages niaprazine's unique receptor selectivity to avoid the anticholinergic side effects that complicate gel-based delivery of classical antihistamines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niaprazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.